molecular formula C16H27N3O B8811411 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone CAS No. 58253-99-9

2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone

Cat. No. B8811411
CAS RN: 58253-99-9
M. Wt: 277.40 g/mol
InChI Key: DTTLJUGHKIRCHU-UHFFFAOYSA-N
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Description

2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone is a useful research compound. Its molecular formula is C16H27N3O and its molecular weight is 277.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58253-99-9

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

1-[2,6-bis(tert-butylamino)-4-methylpyridin-3-yl]ethanone

InChI

InChI=1S/C16H27N3O/c1-10-9-12(18-15(3,4)5)17-14(13(10)11(2)20)19-16(6,7)8/h9H,1-8H3,(H2,17,18,19)

InChI Key

DTTLJUGHKIRCHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)C)NC(C)(C)C)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.17 g. (20.3 mmol.) of the amidine of Formula XIII (the product of Example 2) were suspended in 20 ml. of tetrahydrofuran and 12.7 ml. of a 1.6 M. solution of n-butyl lithium in hexane were added under nitrogen. The resulting exothermic reaction yielded a solution having a temperature of about 40° C. This solution was stirred at 30°-40° C. for 45 minutes and a solution of 2.80 g. (20.3 mmol.) of Compound XIV (Woodward et al., J. Amer. Chem. Soc. 88, 3169-3170 (1966).) in 8 ml. of tetrahydrofuran was added at 30°-38° C. followed by an additional 2 ml. of tetrahydrofuran. After 10 minutes a precipiate began to form. Stirring was contained for an additional 35 minutes and the reaction mixture was allowed to stand overnight. (Thin layer chromatographs of the reaction mixture after 45 minutes and the following morning were the same). The reaction mixture was cooled to - 5° C. and 2 ml. of saturated ammonium chloride solution were added. Sufficient chloroform and a trace of methanol were added to form a solution which was evaporated at reduced pressure to obtain a mixture of oil and solids. This mixture was distributed between chloroform and water and a small amount (about 1/2 g.) of a white insoluble material was filtered off. The aqueous phase was re-extracted with chloroform and the chloroform phase was combined with the chloroform phase of the initial distribution. The combined chloroform phases were dried over anhydrous magnesium sulfate, filtered and evaporated to a brown oil (about 5 1/2 g.). The brown oil was dissolved in a small volume of methanol at 40° C. and water was added until the resulting cloudiness persisted. The desired product crystallized out in the form of yellow needles which were washed with a small amount of a 1:1 mixture of methanol and water, m.p. 127°-128° C. Yield: 1.791 g.
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amidine
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Synthesis routes and methods II

Procedure details

About 60 ml. of anhydrous ammonia were condensed into a flask containing 60 ml. of methylene chloride. The reaction mixture was maintained at a temperature not in excess of -30° C. under nitrogen and a solution of 50 g. of 2-t-butyl-5-methylisoxazolium perchlorate in 100 ml. of methylene chloride was added rapidly. The reaction mixture was allowed to come to room temperature and stirred for 4 days at room temperature. The methylene chloride was then removed at reduced pressure to obtain a gummy solid which was triturated with water to obtain a yellow solid. Recrystallization of the yellow solid from methanol/water yielded the product, m.p. 128°-129° C. Its spectra were identical with those of the product of Example 4(a).
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